molecular formula C8H10N2OS B057342 N,N-Dimethyl-2-mercaptonicotinamide CAS No. 121650-19-9

N,N-Dimethyl-2-mercaptonicotinamide

Cat. No.: B057342
CAS No.: 121650-19-9
M. Wt: 182.25 g/mol
InChI Key: HYVMZYDJQLKOGW-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-mercaptonicotinamide is a chemical compound with the molecular formula C12H10BrN3O. It is known for its unique structure, which includes a nicotinamide core with a mercapto group and two methyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-mercaptonicotinamide typically involves the reaction of 2-chloronicotinic acid with dimethylamine and thiourea. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-mercaptonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-2-mercaptonicotinamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-mercaptonicotinamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the nicotinamide core can interact with various receptors and enzymes, modulating their activity. These interactions can affect multiple biochemical pathways, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-2-mercaptonicotinamide is unique due to its combination of a mercapto group and a dimethylated nicotinamide core. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

N,N-dimethyl-2-sulfanylidene-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-10(2)8(11)6-4-3-5-9-7(6)12/h3-5H,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVMZYDJQLKOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564218
Record name N,N-Dimethyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121650-19-9
Record name N,N-Dimethyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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